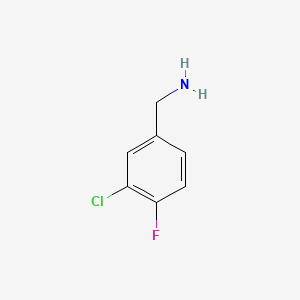

3-Chloro-4-fluorobenzylamine

Descripción

Significance of Halogenated Benzylamines in Contemporary Organic Synthesis

Halogenated benzylamines are a class of organic compounds that have garnered significant attention in modern organic synthesis. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the benzylamine (B48309) scaffold profoundly influences the molecule's physical, chemical, and biological properties.

In medicinal chemistry, the incorporation of halogens can enhance a drug molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. For instance, the strategic placement of a chlorine atom can lead to a significant increase in a compound's biological activity. chemrxiv.org Fluorine, in particular, is often introduced to improve metabolic stability and bioavailability. ontosight.ai

Halogenated benzylamines serve as versatile intermediates in the synthesis of a wide array of more complex molecules. They are frequently used in the preparation of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. google.com The amino group provides a reactive handle for various chemical transformations, while the halogen substituents can be used to modulate the electronic and steric properties of the final product or to serve as a site for further functionalization.

The development of efficient and selective methods for the synthesis of halogenated benzylamines remains an active area of research. google.com These methods often involve the reduction of corresponding benzonitriles or the amination of benzyl (B1604629) halides. ontosight.aivaia.com

Evolution of Academic Research Focus on 3-Chloro-4-fluorobenzylamine

Academic research on this compound has evolved to explore its utility as a key structural motif in the development of biologically active compounds. Initially, research likely focused on the fundamental synthesis and characterization of this compound. Over time, the focus has shifted towards its application as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications.

A significant area of investigation involves the use of this compound in the synthesis of kinase inhibitors. For example, it has been incorporated into quinazoline-based structures, which are known to target protein kinases involved in cancer progression. researchgate.net The specific substitution pattern of this compound is often crucial for achieving the desired biological activity and selectivity.

Furthermore, research has explored the synthesis of various derivatives of this compound to create libraries of compounds for screening against different biological targets. This approach allows for the systematic investigation of structure-activity relationships, where the effects of modifying the benzylamine core on biological activity are studied.

The compound has also been noted in the context of developing new anti-proliferative agents. For instance, derivatives of 4-amino-3-chloro benzoate (B1203000) ester, which shares a similar substitution pattern, have been synthesized and evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Scope and Objectives of Scholarly Investigations Involving this compound

The primary objective of scholarly investigations involving this compound is to leverage its unique chemical structure for the creation of novel molecules with specific functionalities. These investigations are typically driven by the following goals:

Synthesis of Novel Bioactive Molecules: A major focus is the use of this compound as a key building block in the multi-step synthesis of potential drug candidates. Researchers aim to construct complex molecules that can interact with specific biological targets, such as enzymes or receptors, to modulate disease processes. ontosight.ai

Development of New Synthetic Methodologies: The synthesis of this compound itself, as well as its subsequent reactions, can be the subject of research aimed at developing more efficient, cost-effective, and environmentally friendly synthetic methods. google.comguidechem.com

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of derivatives prepared from this compound and evaluating their biological activity, researchers can elucidate key structural features required for a desired therapeutic effect. This information is crucial for the rational design of more potent and selective drug candidates.

Exploration of New Applications: While medicinal chemistry is a dominant area of research, investigations may also explore the use of this compound in other fields, such as materials science and agrochemistry. ontosight.ai

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClFN | nih.govcalpaclab.com |

| Molecular Weight | 159.59 g/mol | nih.govcalpaclab.com |

| CAS Number | 72235-56-4 | nih.govcalpaclab.com |

| Purity | ≥97% | calpaclab.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 183 °C | sigmaaldrich.com |

| Density | 1.095 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.512 | sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(3-chloro-4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAUXDMGRBWDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60222549 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72235-56-4 | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60222549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-fluorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for 3 Chloro 4 Fluorobenzylamine Production

Established Synthetic Pathways to 3-Chloro-4-fluorobenzylamine

The conventional synthesis of this compound relies on well-documented chemical transformations, primarily involving the reduction of functional groups on a substituted benzene (B151609) ring. These methods are valued for their reliability and scalability.

Reduction of Precursor Nitriles

A principal and direct industrial method for synthesizing this compound is the reduction of its corresponding nitrile precursor, 3-chloro-4-fluorobenzonitrile (B37791). sigmaaldrich.com This pathway is favored due to the direct conversion of the nitrile group (-CN) to the aminomethyl group (-CH₂NH₂). The reduction can be accomplished using various reagents and conditions.

Catalytic hydrogenation is a common technique, employing catalysts such as Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com Chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are also effective, though they may require more stringent handling procedures. A patent details the synthesis of various fluorobenzylamine derivatives via nitrile reduction, highlighting the industrial relevance of this method. google.com For instance, the reduction of the closely related 3-chloro-2-fluorobenzonitrile (B1362877) resulted in a 90.1% yield with 96.6% purity, demonstrating the efficiency of this approach. google.com

Table 1: Comparison of Reducing Agents for Nitrile Conversion

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Ra-Ni, Pd/C) | Hydrogen gas (3-5 atm), Ethanol (B145695)/THF, 50-80°C | High selectivity, suitable for large-scale synthesis | Requires specialized high-pressure equipment |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, reflux temperature | Fast reaction times | Hazardous, requires strict anhydrous conditions |

| Sodium Borohydride (NaBH₄) | Often used with a catalyst | Safer to handle than LiAlH₄ | Can be more expensive |

Utilization of Halogenated Aromatic Precursors

Alternative established routes begin with other halogenated aromatic compounds. One significant method involves the reduction of a nitro group. This two-step process starts with the nitration of 3-chloro-4-fluorotoluene (B74489) using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 3-chloro-4-fluoro-2-nitrotoluene. The subsequent reduction of the nitro group, typically with hydrogen gas over a palladium-on-carbon catalyst, yields the final benzylamine (B48309) product.

Another pathway is the reductive amination of 4-chloro-3-fluorobenzaldehyde. This process involves the condensation of the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. Furthermore, nucleophilic substitution of a benzyl (B1604629) halide, such as 4-chloro-3-fluorobenzyl chloride, with ammonia or ammonium (B1175870) hydroxide (B78521) provides another viable synthetic route.

Novel Methodologies in this compound Synthesis

Research into the synthesis of this compound and related compounds is ongoing, with a focus on developing more efficient, sustainable, and versatile methods.

Catalytic Approaches in Benzylamine Formation

Modern synthetic chemistry emphasizes the development of advanced catalytic systems to improve reaction efficiency and selectivity. For benzylamine synthesis, this includes the refinement of catalysts for reductive amination and hydrogenation. The use of nano-sized catalysts, such as nano nickel, has shown promise in the reductive amination of related benzaldehydes. google.com For example, the synthesis of p-fluorobenzylamine from p-fluorobenzaldehyde using a nano nickel catalyst proceeded under milder conditions (50-120°C, 1-3 MPa) and with lower catalyst loading compared to traditional methods using Raney nickel. google.com Similarly, platinum on carbon (Pt/C) has been effectively used as a catalyst for the hydrogenation of related nitroaromatics. google.com These catalytic advancements are directly applicable to optimizing the synthesis of this compound from its corresponding aldehyde or nitro precursors.

The "borrowing hydrogen" strategy represents a newer, atom-economical catalytic approach for N-alkylation. rug.nl This redox-neutral process involves the temporary oxidation of an alcohol to an aldehyde by a catalyst, which then reacts with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final alkylated amine. rug.nl This avoids the use of stoichiometric oxidants and reductants, making it an environmentally friendly alternative. rug.nl

Multi-component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a powerful tool for creating molecular complexity efficiently. sci-hub.se this compound has been successfully employed as a building block in such reactions.

For example, it has been used in a Brønsted acid-promoted, three-component synthesis of thiazole (B1198619) derivatives. rsc.org In this reaction, this compound, an acetophenone, and elemental sulfur react in a one-pot process to yield the corresponding 2,4,5-trisubstituted thiazole. rsc.org This bis-substituted benzylamine participated successfully, affording the desired product in a 51% yield under optimized conditions. rsc.org The compound has also been used as a key reactant in the synthesis of complex molecules designed as HIV-1 integrase inhibitors, where it reacts with a carboxylic acid to form a carboxamide linkage. nih.gov These examples highlight the utility of this compound as a versatile component in constructing complex molecular architectures through MCRs.

Optimization of Reaction Conditions and Process Parameters

To maximize yield and purity while ensuring economic viability, the optimization of reaction parameters is critical. For the industrial-scale reduction of fluorobenzonitriles, specific process parameters have been defined.

A patent for this process suggests an optimal reaction temperature range of 80°C to 170°C, with a more preferred range of 100°C to 150°C. google.com Temperatures below 80°C can lead to slow reaction rates and lower yields, while temperatures exceeding 170°C risk the formation of side products, thereby decreasing purity. The recommended reaction time is between 1 and 5 hours. google.com

Table 2: Optimized Parameters for Fluorobenzonitrile Reduction

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Temperature | 100 - 150°C google.com | Balances reaction kinetics with prevention of side reactions. google.com |

| Time | 1 - 5 hours google.com | Ensures complete reaction without significant product degradation. google.com |

| Catalyst | Ra-Ni or Ra-Co google.com | Effective for hydrogenation in non-polar solvents. google.com |

| Post-treatment | Filtration and distillation google.com | Removes catalyst and purifies the final product. google.com |

For the catalytic reductive amination of related aldehydes, optimization has shown that using nano nickel catalysts at temperatures of 50-120°C and hydrogen pressures of 1-3 MPa can significantly improve yields and reduce reaction times to around 3 hours compared to older methods. google.com Such optimization studies are crucial for the development of efficient and scalable synthetic processes for this compound.

Investigation of Temperature and Pressure Effects on Synthesis Yields and Purity

Temperature and pressure are critical parameters in the catalytic hydrogenation of nitriles, directly influencing reaction rates, yields, and the formation of byproducts. wikipedia.org For the reduction of fluorobenzonitrile derivatives, specific ranges have been identified to optimize the synthesis of the corresponding benzylamine.

Research into related processes indicates that the reaction temperature for the reduction is preferably maintained between 80°C and 170°C. google.com Temperatures below 80°C can result in a slow reaction rate, leading to lower yields. google.com Conversely, exceeding 170°C may promote side-reactions, which can decrease the purity of the final product. google.com The most preferred temperature range is often cited as 100°C to 150°C. google.com Other studies involving catalytic hydrogenation for similar precursors have utilized a temperature range of 50–80°C.

Hydrogen pressure also plays a significant role. In the catalytic reduction of related fluorobenzonitriles, a pressure between 500 and 2000 p.s.i.g. (approximately 35 to 138 bar) is suggested. google.com One patent specifies that if the hydrogen pressure is below 10 kg/cm ² (approximately 9.8 bar), the reaction may proceed too slowly, resulting in a decreased yield. google.com Another common condition for catalytic hydrogenation uses a more moderate pressure of 3–5 atm.

The interplay between these two factors is crucial for achieving high efficiency and purity.

Table 1: Effect of Temperature and Pressure on Fluorobenzylamine Synthesis

| Parameter | Optimal Range | Consequence Outside Range | Source(s) |

|---|---|---|---|

| Temperature | 80°C - 170°C (Preferred: 100°C - 150°C) | < 80°C: Slow reaction, low yield. > 170°C: Increased side reactions, reduced purity. | google.com |

| Pressure | 500 - 2000 p.s.i.g. (>10 kg/cm ²) | < 10 kg/cm ²: Slow reaction progress, decreased yield. | google.comgoogle.com |

Evaluation of Solvent Systems and Their Impact on Reaction Efficiency

The choice of solvent is a determining factor in the efficiency of nitrile reduction, impacting reactant solubility, catalyst activity, and the product profile. wikipedia.org A variety of solvents can be employed for the catalytic hydrogenation of nitriles, including alcohols, ethers, and hydrocarbons. google.com

Commonly used solvents include ethanol, methanol, tetrahydrofuran (B95107) (THF), and dioxane. google.comcommonorganicchemistry.com For the synthesis of a related fluorobenzylamine, cyclohexane (B81311) was used, while the use of methanol, chloroform, and THF reportedly led to unsatisfactory yields. clockss.org In some commercial processes, non-polar solvents are preferred. google.com The use of ammonia is also common, often in conjunction with another solvent, as it helps to minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com However, for nitriles with a low molecular weight, water is generally not a preferred solvent due to its tendency to increase the formation of by-products. google.com

Table 2: Impact of Different Solvent Systems on Nitrile Reduction

| Solvent System | Typical Use/Observation | Impact on Reaction | Source(s) |

|---|---|---|---|

| Ethanol/Methanol | Common solvent for catalytic hydrogenation. | Effective medium for the reaction. | google.com |

| Tetrahydrofuran (THF) | Used in borane (B79455) and catalytic reductions. | Common solvent, though some reports note unsatisfactory yields in specific applications. | commonorganicchemistry.comclockss.org |

| Cyclohexane | Used as a non-polar solvent option. | Reported to provide good yields where other solvents failed. | google.comclockss.org |

| Ammonia (or NH₄OH) | Often added to the reaction mixture. | Suppresses the formation of secondary and tertiary amine byproducts. | wikipedia.orggoogle.comcommonorganicchemistry.com |

| Water | Generally avoided for low molecular weight nitriles. | Can cause increased formation of by-products. | google.com |

Development and Performance Evaluation of Catalytic Systems

The catalyst is the cornerstone of the hydrogenation of nitriles, with its choice being the most important factor for achieving selective conversion to primary amines. wikipedia.org Catalytic hydrogenation is often the most economical route for producing primary amines from nitriles. wikipedia.org

A range of catalysts are effective for this transformation. Group 10 metals such as Raney nickel (Ra-Ni), palladium black, and platinum dioxide are frequently used. wikipedia.org Palladium on carbon (Pd/C) is also a common and effective catalyst. commonorganicchemistry.com Ruthenium and cobalt-based catalysts, such as Raney cobalt (Ra-Co), have also been successfully employed. google.comgoogle.com The performance of these catalysts can be influenced by the presence of additives; for example, adding ammonia to the reaction when using Raney nickel or Pd/C helps to minimize the formation of secondary and tertiary amine side products. commonorganicchemistry.com

While catalytic hydrogenation is preferred for industrial-scale synthesis, other stoichiometric reducing agents can also be used. wikipedia.org Reagents like lithium aluminum hydride (LiAlH₄), diborane, or sodium borohydride (NaBH₄) can effectively reduce nitriles to amines. wikipedia.orgcommonorganicchemistry.com LiAlH₄, for instance, offers rapid reaction times but demands strict anhydrous conditions to prevent violent reactions. In contrast, catalytic hydrogenation is considered safer and more suitable for large-scale production.

Table 3: Performance of Catalytic Systems in Nitrile Reduction

| Catalytic System | Description/Performance | Advantages | Disadvantages/Considerations | Source(s) |

|---|---|---|---|---|

| Raney Nickel (Ra-Ni) | A widely used, effective catalyst for nitrile hydrogenation. | Economical and highly active. | Can promote side reactions; often used with ammonia to improve selectivity. | wikipedia.orgcommonorganicchemistry.com |

| Palladium on Carbon (Pd/C) | A common heterogeneous catalyst. | Effective for reducing nitro groups and nitriles; easily recovered. | Selectivity for primary amines can be improved with ammonia. | wikipedia.orgcommonorganicchemistry.com |

| Ruthenium (Ru) | Used as a catalyst, often on a support. | Effective under high pressure in the presence of ammonia. | Specific conditions (pressure, temperature) are crucial. | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | A powerful stoichiometric reducing agent. | Offers fast reaction times. | Highly reactive and flammable; requires strict anhydrous conditions. Not ideal for large-scale synthesis. | wikipedia.org |

Reaction Chemistry and Mechanistic Investigations of 3 Chloro 4 Fluorobenzylamine

Nucleophilic Reactivity of the Amine Functionality

The chemical behavior of 3-chloro-4-fluorobenzylamine is significantly influenced by the nucleophilic nature of its primary amine functionality. This section explores the reactions where the lone pair of electrons on the nitrogen atom initiates chemical transformations, leading to the formation of a diverse range of derivatives.

Amidation Reactions and Synthesis of Functionalized Derivatives

The primary amine group of this compound readily undergoes amidation reactions when treated with various acylating agents, such as acid chlorides and anhydrides. These reactions are fundamental in synthesizing a wide array of functionalized derivatives with potential applications in medicinal chemistry and materials science. ontosight.ai

A general representation of the amidation reaction is the condensation of this compound with an acid chloride. This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction. The use of a solvent like Cyrene, a bio-available alternative, has also been reported for amide synthesis from acid chlorides and amines. rsc.org

For instance, the reaction of this compound with a substituted benzoyl chloride, like 3-fluorobenzoyl chloride, in the presence of triethylamine, would yield the corresponding N-(3-chloro-4-fluorobenzyl)-3-fluorobenzamide. rsc.org The formation of such amides is a common strategy to create molecules with specific biological activities.

Detailed research has demonstrated the synthesis of various amide derivatives. For example, N-(3-chloro-4-fluorophenyl)acetamide is formed from the corresponding aniline (B41778) derivative, highlighting the reactivity of the amino group towards acylation. nih.gov While not a direct reaction of the benzylamine (B48309), this illustrates the general principle of amide formation on a similarly substituted aromatic ring.

The following table provides examples of related amidation reactions and the resulting products, illustrating the versatility of this synthetic approach.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3-Fluorobenzoyl chloride | Aniline | 3-Fluoro-N-phenylbenzamide | rsc.org |

| 3,4-Dimethoxybenzoyl chloride | Benzylamine | N-Benzyl-3,4-dimethoxybenzamide | rsc.org |

These examples, while not directly involving this compound, showcase the general methodology of amidation reactions involving primary amines and acid chlorides. The synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine from a related quinazoline (B50416) derivative further underscores the importance of the amine functionality in building complex molecular architectures. researchgate.net

Alkylation and Acylation Processes

Beyond amidation, the amine functionality of this compound is also susceptible to alkylation and other acylation reactions. Alkylation introduces alkyl groups onto the nitrogen atom, transforming the primary amine into secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent. These reactions typically involve the use of alkyl halides.

Acylation, a broader category that includes amidation, involves the introduction of an acyl group (R-C=O) to the nitrogen atom. This can be achieved using various acylating agents, leading to the formation of amides, as discussed previously, as well as other derivatives like sulfonamides. For example, reaction with a sulfonyl chloride such as 4-chlorobenzenesulfonyl chloride would yield the corresponding sulfonamide, 4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzenesulfonamide. sigmaaldrich.com

The reactivity of the amine can be modulated by protecting group strategies. For instance, in some synthetic sequences, an amino group is converted to an amide (acetanilide) to reduce its nucleophilicity and direct subsequent reactions to other parts of the molecule. libretexts.org This highlights the fine control that can be exerted over the reactivity of the amine functionality.

Electrophilic Aromatic Substitution Patterns on the Halogenated Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The rate and regioselectivity of these reactions are dictated by the electronic effects of the substituents already present on the ring: the chloro, fluoro, and aminomethyl groups.

Influence of Halogen Substituents on Aromatic Ring Reactivity

Halogens, such as chlorine and fluorine, are deactivating groups in electrophilic aromatic substitution reactions. stackexchange.comlibretexts.org This means that a halogen-substituted benzene ring is less reactive towards electrophiles than benzene itself. stackexchange.com The deactivating nature of halogens is primarily due to their strong inductive electron-withdrawing effect (-I effect), which reduces the electron density of the aromatic ring. stackexchange.comlibretexts.org

The relative reactivity of halobenzenes in EAS follows the order: fluorobenzene (B45895) > chlorobenzene (B131634) > bromobenzene (B47551) > iodobenzene. stackexchange.com This trend is a result of the interplay between the inductive and resonance effects. Fluorine is the most electronegative halogen, so it has the strongest inductive withdrawing effect. However, its 2p orbitals overlap more effectively with the 2p orbitals of the carbon atoms in the benzene ring, leading to a more significant resonance donation compared to the larger halogens. stackexchange.com This stronger resonance effect makes fluorobenzene more reactive than chlorobenzene in electrophilic aromatic substitution. stackexchange.com

In this compound, both the chloro and fluoro substituents deactivate the ring towards electrophilic attack. However, they are ortho, para-directing groups. This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the halogen atoms. This directing effect is due to the resonance stabilization of the intermediate carbocation (the arenium ion) when the electrophile attacks at these positions. msu.edu

Metal-Catalyzed Coupling Reactions Involving this compound

The halogen substituents on the benzene ring of this compound provide handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Exploration of Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen (C-N) bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.

In the context of this compound, the chloro and fluoro substituents could potentially participate in such cross-coupling reactions. However, the reactivity of aryl chlorides and fluorides in Buchwald-Hartwig amination can be challenging compared to aryl bromides and iodides. The C-Cl and C-F bonds are stronger and less readily undergo oxidative addition to the palladium catalyst.

Despite these challenges, advancements in catalyst design have enabled the use of aryl chlorides in these reactions. The amine functionality within the this compound molecule could also participate in C-N bond formation if coupled with a different aryl halide. This makes this compound a versatile building block in the synthesis of more complex nitrogen-containing compounds. rsc.org

For example, a related reaction involves the coupling of 2-haloimidazoles with aromatic amines using palladium catalysis to form C-N bonds. researchgate.net This demonstrates the broad applicability of this type of reaction in creating diverse chemical structures.

Chelation Chemistry and Coordination Complex Formation

The primary amine functionality of this compound provides a site for coordination to metal ions, suggesting its potential to act as a ligand in the formation of coordination complexes. The nitrogen atom possesses a lone pair of electrons that can be donated to a suitable metal center, forming a coordinate covalent bond.

In the absence of direct studies on this compound, its coordination behavior can be extrapolated from that of benzylamine and its derivatives. Benzylamine is known to form stable complexes with a variety of transition metals, acting as a monodentate ligand through its amino group. For instance, platinum(IV) complexes with benzylamine derivatives have been synthesized and characterized, with some showing notable anticancer activities. rsc.orgresearchgate.net The formation of such complexes typically involves the displacement of a labile ligand on the metal precursor by the benzylamine. The general reaction can be represented as:

M-L + R-NH₂ → M-(NH₂-R) + L

where M is a metal ion, L is a labile ligand, and R-NH₂ is the benzylamine derivative.

Schiff Base Formation and Chelation:

A common strategy to enhance the chelating ability of primary amines is through the formation of Schiff bases. This compound can react with aldehydes or ketones to form the corresponding imine, or Schiff base. These Schiff bases can be designed to incorporate additional donor atoms, such as hydroxyl or carboxyl groups, positioned to form stable chelate rings with a metal ion. For example, reaction with salicylaldehyde (B1680747) would produce a bidentate ligand capable of coordinating to a metal center through both the imine nitrogen and the hydroxyl oxygen. The general structure of such a Schiff base ligand would be:

(3-Cl, 4-F-C₆H₃CH₂N=CH-R)

where R contains another donor group. The stability of the resulting metal complexes would be significantly enhanced by the chelate effect. The study of Schiff bases derived from other primary amines has shown their versatility in forming a wide range of coordination complexes with interesting chemical and physical properties. tandfonline.com

Inferred Coordination Complexes of this compound

| Metal Ion (Example) | Potential Ligand | Inferred Complex Structure | Potential Coordination Mode |

| Platinum(IV) | This compound | [PtCl₄(NH₂CH₂-C₆H₃ClF)₂] | Monodentate (via NH₂) |

| Copper(II) | Schiff base with salicylaldehyde | [Cu(O-C₆H₄-CH=NCH₂-C₆H₃ClF)₂] | Bidentate (via imine N and phenolate (B1203915) O) |

| Palladium(II) | This compound | [PdCl₂(NH₂CH₂-C₆H₃ClF)₂] | Monodentate (via NH₂) |

Stereochemical Control and Asymmetric Transformations (Inferred)

The development of stereoselective methods for the synthesis of chiral amines is a significant area of research in organic chemistry, driven by the prevalence of chiral amine moieties in pharmaceuticals and other bioactive molecules. nih.govsigmaaldrich.com While specific examples of asymmetric transformations involving this compound are not readily found in the literature, its potential as a substrate or a chiral auxiliary in such reactions can be inferred from established methodologies for the synthesis of chiral amines.

The key to asymmetric transformations is the introduction of a chiral center in a controlled manner, leading to a preponderance of one enantiomer over the other. For a molecule like this compound, the primary amine group is the site of many potential stereoselective reactions.

Strategies for Stereochemical Control:

Several general strategies could be envisaged for the asymmetric synthesis of chiral derivatives of this compound:

Use of Chiral Catalysts: Asymmetric hydrogenation of imines derived from this compound using chiral transition metal catalysts (e.g., based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands) is a plausible route to chiral secondary amines. nih.gov The chiral catalyst creates a chiral environment that directs the addition of hydrogen to one face of the imine, leading to the formation of a single enantiomer of the product.

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as transaminases can be used to convert a prochiral ketone into a chiral amine with high enantioselectivity. An engineered transaminase could potentially accept 3-chloro-4-fluorobenzaldehyde (B1582058) as a substrate for the synthesis of chiral this compound. Similarly, lipases can be used for the kinetic resolution of racemic amines or their derivatives. Recent research has shown that engineered threonine aldolases can perform α-functionalization of benzylamines, opening up possibilities for creating chiral 1,2-amino alcohols. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the nitrogen atom of this compound to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans' oxazolidinones and Ellman's sulfinamides are well-known examples of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of amines. sigmaaldrich.com

Inferred Asymmetric Transformations of this compound

| Transformation | Reagents/Catalyst (Inferred) | Product Type |

| Asymmetric Reductive Amination | Prochiral ketone + this compound + Chiral catalyst (e.g., chiral phosphoric acid) | Chiral secondary amine |

| Kinetic Resolution | Racemic N-acylated this compound + Lipase | Enantiomerically enriched N-acylated amine and amino alcohol |

| Asymmetric Alkylation | N-Protected this compound + Chiral phase-transfer catalyst + Alkyl halide | Chiral secondary amine |

The field of asymmetric synthesis is continuously evolving, and it is highly probable that the existing methodologies could be adapted for the stereocontrolled synthesis of derivatives of this compound, providing access to a range of novel and potentially valuable chiral compounds. beilstein-journals.orgnih.gov

Applications of 3 Chloro 4 Fluorobenzylamine in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Development

The structural attributes of 3-chloro-4-fluorobenzylamine make it a significant component in the synthesis of new pharmaceutical agents. ontosight.aichemimpex.com Its utility spans the creation of diverse molecular structures with potential therapeutic applications. ontosight.ai

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound is a key reactant for their synthesis. Nitrogen-containing heterocycles, in particular, are known for a wide range of biological activities, including antimicrobial and antiviral properties. ontosight.ainih.govresearchgate.net The amine group of this compound provides a reactive site for constructing these complex ring systems.

For instance, derivatives of this compound have been used to synthesize quinazoline-based molecules. One such synthesis involved the reaction of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxyphenyl)methanethiol to produce N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, a compound of interest for its potential as a protein kinase inhibitor. researchgate.net

| Starting Material | Resulting Heterocyclic Compound | Potential Application |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine | Protein Kinase Inhibition |

The development of new drugs often relies on the creation of molecular libraries built around a central scaffold. This compound serves as a versatile scaffold for generating a diverse range of molecules for screening in drug discovery programs. ontosight.ainih.gov Its structure allows for systematic modifications, enabling researchers to explore how different functional groups affect biological activity. chemimpex.com

An example of its use as a scaffold is in the generation of screening libraries. While not directly using the benzylamine (B48309), the related scaffold 3-chloro-4-hydroxyphenylacetic acid was used to create a 20-membered amide library for screening against cancer cell lines and parasites. nih.gov This highlights the principle of using halogenated phenyl derivatives to build libraries of potential drug candidates. The fluorobenzyl analogues in this library were found to significantly reduce cellular lipid levels in prostate cancer cells. nih.gov

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological effect. taylorandfrancis.com this compound and its derivatives are frequently employed in SAR studies to understand how specific structural features influence a compound's interaction with biological targets. ontosight.ai The chloro and fluoro substituents are particularly important in this context. chemimpex.com

The introduction of a chlorine atom can have profound effects on a molecule's properties and is a common strategy in drug discovery. chemrxiv.org In SAR studies, the 3-chloro-4-fluorophenyl group is often explored for its interactions with target proteins. For example, in studies of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors, the 4-chloro-3-(trifluoromethyl)phenyl group was shown to have hydrophobic interactions with key amino acid residues. mdpi.com Similarly, in the development of dopamine (B1211576) transporter (DAT) inhibitors, modifying the substituents on the phenyl ring, including the use of chloro and fluoro groups, was crucial for optimizing binding affinity and selectivity. researchgate.netnih.gov These studies demonstrate how the specific placement of halogen atoms on the benzylamine ring can be systematically varied to probe and enhance biological activity.

| Compound Series | SAR Focus | Key Finding |

|---|---|---|

| Thieno-pyrimidine Derivatives | Interaction with VEGFR3 | A 4-chloro-3-(trifluoromethyl)phenyl group showed important hydrophobic interactions. mdpi.com |

| Tropane Analogues | Dopamine Transporter (DAT) Inhibition | Replacing 4'-F with 4'-Cl slightly reduced DAT binding affinity but maintained high dopamine uptake inhibition. researchgate.net |

Contributions to Agrochemical Formulations Research

The utility of this compound extends beyond pharmaceuticals into the field of agrochemicals. ontosight.ai Its derivatives are investigated for their potential to protect crops from pests and diseases. chemimpex.com

Utilization in Materials Science and Polymer Chemistry Studies

In addition to its biological applications, this compound is a compound of interest in materials science. ontosight.ai The presence of the reactive amine group, combined with the stability and specific electronic properties conferred by the halogenated aromatic ring, makes it a candidate for incorporation into novel polymers and other advanced materials. Further research is ongoing to fully explore its potential in these areas. ontosight.ai

Synthesis of Specialty Polymers and Resins

The incorporation of this compound into polymer backbones is a strategic approach to developing materials with tailored properties. The presence of both chlorine and fluorine atoms offers a unique combination of characteristics that can be exploited in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and other high-tech industries. mdpi.comtitech.ac.jp

The synthesis of these specialty polymers typically involves polycondensation reactions where the amine group of this compound reacts with di- or poly-functional monomers, such as dianhydrides or diacid chlorides. For instance, in the synthesis of polyimides, a two-step process is often employed. The initial step involves the reaction of a diamine, such as this compound, with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor. This precursor is then subjected to thermal or chemical imidization to yield the final polyimide. titech.ac.jpcore.ac.uk The selection of co-monomers and the polymerization conditions can be precisely controlled to achieve desired molecular weights and polymer structures.

While specific examples of large-scale polymerization using exclusively this compound are not extensively detailed in publicly available research, the principles of polycondensation suggest its utility. The reactivity of its primary amine group allows it to be readily incorporated into polymer chains.

Table 1: Potential Specialty Polymers Synthesized with this compound

| Polymer Type | Co-monomer Example | Potential Polymer Structure Snippet | Anticipated Properties |

| Polyamide | Terephthaloyl chloride | -[NH-CH2-(C6H3ClF)-CO-(C6H4)-CO]-n | High thermal stability, flame retardancy, chemical resistance |

| Polyimide | Pyromellitic dianhydride | -[N(CO)2(C6H2)-N-CH2-(C6H3ClF)]-n | Excellent thermal and oxidative stability, good mechanical properties |

Modification of Material Properties for Enhanced Performance

The introduction of the 3-chloro-4-fluorobenzyl moiety into a polymer matrix can significantly enhance its performance characteristics. The halogen atoms, chlorine and fluorine, play a crucial role in modifying the material's properties.

Flame Retardancy: Halogenated compounds, particularly those containing chlorine and bromine, are well-known for their flame-retardant properties. specialchem.com When a polymer containing this compound is exposed to a flame, the halogen atoms can be released as radical species. These radicals can interrupt the radical chain reactions of combustion in the gas phase, thereby inhibiting the spread of fire. The presence of both chlorine and fluorine can offer a synergistic flame-retardant effect.

Chemical Resistance: The electron-withdrawing nature of the halogen substituents can protect the polymer backbone from chemical attack. The fluorine atoms, in particular, can create a low-surface-energy layer, which can enhance the material's resistance to solvents and corrosive chemicals.

Table 2: Influence of 3-Chloro-4-fluorobenzyl Moiety on Polymer Properties

| Property | Modification Mechanism | Research Finding |

| Thermal Stability | High bond energy of C-F and C-Cl bonds; rigid aromatic structure. | Halogenated polymers generally exhibit increased decomposition temperatures. |

| Flame Retardancy | Release of halogen radicals that interrupt combustion cycle in the gas phase. | Chlorinated and fluorinated compounds are effective flame retardants for various polymers. specialchem.com |

| Chemical Resistance | Electron-withdrawing effect of halogens protects the polymer chain; low surface energy imparted by fluorine. | Fluorinated polymers are known for their excellent chemical inertness. |

This compound serves as a specialized building block in advanced organic synthesis, particularly for the development of high-performance polymers. Its incorporation into polymer structures, such as polyamides and polyimides, can lead to materials with enhanced thermal stability, flame retardancy, and chemical resistance. While detailed research on polymers derived solely from this monomer is emerging, the fundamental principles of polymer chemistry and the known effects of halogenation strongly support its potential in creating advanced materials for specialized applications. Further research in this area is likely to uncover new and innovative uses for this versatile compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Chloro-4-fluorobenzylamine and its Synthetic Intermediates

NMR spectroscopy is an indispensable tool for the structural analysis of this compound. Analysis of its synthetic intermediates, such as 3-chloro-4-fluorobenzaldehyde (B1582058) and 3-chloro-4-fluorobenzonitrile (B37791), is also crucial for confirming the success of each synthetic step.

A common synthetic route to this compound involves the reduction of 3-chloro-4-fluorobenzonitrile. The nitrile itself can be synthesized from precursors like 3-chloro-4-fluoroaniline (B193440). Another pathway involves the reductive amination of 3-chloro-4-fluorobenzaldehyde. The spectroscopic data for these key intermediates provide a foundation for interpreting the spectra of the final product.

Table 1: ¹H NMR Data for Synthetic Intermediates of this compound

| Compound Name | Solvent | Proton Assignment | Chemical Shift (ppm) |

|---|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | CDCl₃ | Aldehyde (-CHO) | 9.94 |

| Aromatic (H-2) | 7.95 | ||

| Aromatic (H-6) | 7.82 |

Data sourced from ChemicalBook. chemicalbook.com

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aminomethyl protons and the three aromatic protons.

Aromatic Protons: The aromatic region (typically δ 7.0-7.5 ppm) would display a complex pattern for the three protons on the benzene (B151609) ring. The proton at C-2, positioned between the chloro and aminomethyl groups, would likely appear as a doublet. The proton at C-5, adjacent to the fluorine, would be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton at C-6 would also be a doublet of doublets.

Benzylic Protons (-CH₂NH₂): A singlet would be observed for the two benzylic protons, typically in the range of δ 3.7-3.9 ppm. The chemical shift is influenced by the electron-withdrawing nature of the aromatic ring and the nitrogen atom. For comparison, the benzylic protons in 4-fluorobenzylamine (B26447) appear at δ 3.69 ppm in DMSO-d₆. rsc.org

Amine Protons (-NH₂): The two protons of the primary amine group would produce a broad singlet, the chemical shift of which is highly variable and depends on the solvent, concentration, and temperature. This signal often appears between δ 1.5-2.0 ppm.

The ¹³C NMR spectrum of this compound should exhibit seven distinct signals, corresponding to the six aromatic carbons and the single benzylic carbon.

Aromatic Carbons: The six aromatic carbons would produce signals in the δ 115-160 ppm range. The carbon atom bonded to the fluorine (C-4) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF) and appear at a high chemical shift (downfield), typically around δ 155-160 ppm (d, ¹JCF ≈ 245-250 Hz). The carbon bonded to the chlorine (C-3) would also be shifted downfield. The remaining four aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Benzylic Carbon (-CH₂NH₂): The benzylic carbon signal is expected to appear in the upfield region of the spectrum, typically around δ 45 ppm, consistent with other benzylamines. rsc.org

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, confirming its structural analysis through this method. nih.gov

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-5) and potentially longer-range couplings. This technique is also valuable for monitoring reactions involving fluorinated intermediates, such as 3-chloro-4-fluorobenzonitrile. nih.gov

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comnih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. emerypharma.com For this compound, it would show cross-peaks connecting the coupled aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. nih.gov It would provide definitive assignments by linking each aromatic proton signal to its corresponding carbon signal and the benzylic -CH₂- proton signal to its carbon signal.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure based on its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule. For this compound, the calculated monoisotopic mass is 159.0251051 Da. nih.gov HRMS analysis would confirm this exact mass, validating the elemental composition of C₇H₇ClFN. Predicted m/z values for common adducts are listed in Table 2.

Table 2: Predicted HRMS Adducts for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 160.03238 |

| [M+Na]⁺ | 182.01432 |

| [M-H]⁻ | 158.01782 |

Data sourced from PubChemLite. uni.lu

The mass spectrum would also exhibit a characteristic isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), two main peaks for the molecular ion ([M]⁺ and [M+2]⁺) would be observed, with a relative intensity ratio of about 3:1, confirming the presence of a single chlorine atom. nih.gov

Analysis of fragmentation patterns provides further structural confirmation. For benzylamines, a common and often dominant fragmentation pathway is alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of the aminomethyl group and the formation of a stable 3-chloro-4-fluorobenzyl cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of a molecule, providing a molecular fingerprint that is unique to the compound. The analysis of the IR and Raman spectra of this compound allows for the identification of its key functional groups and provides insights into its molecular structure.

While a publicly available, detailed experimental Raman spectrum for this compound is not readily found in the literature, its expected vibrational modes can be inferred from the analysis of its functional groups and comparison with related molecules. The principal vibrational modes are associated with the substituted benzene ring, the aminomethyl group (-CH₂NH₂), the carbon-chlorine (C-Cl) bond, and the carbon-fluorine (C-F) bond.

A vapor phase Infrared (IR) spectrum of this compound is noted in the PubChem database, which would reveal characteristic absorption bands. nih.gov The key functional groups and their expected vibrational frequencies are detailed below.

Expected Vibrational Modes for this compound:

N-H Stretching: The primary amine group (-NH₂) is expected to show two stretching vibrations in the region of 3400-3250 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds.

C-H Stretching: The aromatic C-H stretching vibrations of the benzene ring typically appear in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group are expected in the 3000-2850 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is anticipated to be observed around 1650-1580 cm⁻¹.

C=C Stretching: The aromatic ring C=C stretching vibrations usually result in a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoratting (scissoring) motion of the methylene group is typically found near 1465 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1020 cm⁻¹ range.

C-F Stretching: The C-F stretching vibration is a strong absorption and is typically observed in the 1250-1000 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is expected to be in the 800-600 cm⁻¹ range.

For comparative purposes, the experimental IR and Raman spectral data for the related compound 3-Chloro-4-fluoroaniline are available and provide insight into the vibrational modes of the 3-chloro-4-fluorophenyl moiety. nih.gov

Interactive Table: Key IR and Raman Bands for this compound (Inferred)

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3400-3250 | Weak to Medium | Amine (-NH₂) |

| Aromatic C-H Stretch | 3100-3000 | Strong | Benzene Ring |

| Aliphatic C-H Stretch | 3000-2850 | Medium | Methylene (-CH₂) |

| N-H Scissoring | 1650-1580 | Weak | Amine (-NH₂) |

| Aromatic C=C Stretch | 1600-1450 | Strong | Benzene Ring |

| CH₂ Scissoring | ~1465 | Medium | Methylene (-CH₂) |

| C-N Stretch | 1250-1020 | Medium | Benzylamine (B48309) |

| C-F Stretch | 1250-1000 | Strong | Fluoro-substituent |

| C-Cl Stretch | 800-600 | Strong | Chloro-substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The chromophores within this compound, primarily the substituted benzene ring, are responsible for its UV absorption profile.

The principal electronic transitions expected for this compound are π → π* transitions associated with the aromatic system. The lone pair of electrons on the nitrogen atom of the amine group can also participate in n → π* transitions.

For a comparative understanding, the UV-Vis spectrum of 3-Chloro-4-fluoroaniline shows absorption maxima that can provide an approximation for the electronic transitions in the 3-chloro-4-fluorophenyl chromophore. nih.gov It is anticipated that the UV spectrum of this compound would exhibit absorption bands in a similar region, likely around 260-280 nm, which is characteristic of benzenoid molecules.

Interactive Table: Expected UV-Vis Absorption for this compound (Inferred)

| Wavelength (λmax) Range (nm) | Type of Transition | Chromophore |

| ~200-220 | π → π* (E-band) | Substituted Benzene Ring |

| ~260-280 | π → π* (B-band) | Substituted Benzene Ring |

| >280 | n → π* | Amine group |

X-ray Crystallography for Solid-State Structure Elucidation (Inferred)

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

As of the current literature survey, no experimental single-crystal X-ray diffraction data for this compound has been reported. However, valuable structural insights can be inferred from the crystal structure of the closely related compound, 3-Chloro-4-fluoroaniline . nih.gov

The crystal structure of 3-Chloro-4-fluoroaniline reveals a planar benzene ring with the chloro and fluoro substituents in the plane of the ring. The amine group is also situated in proximity to the ring. It is reasonable to infer that this compound would adopt a similar solid-state conformation, with the 3-chloro-4-fluorophenyl moiety being largely planar. The benzylamine side chain would introduce additional conformational flexibility.

Key structural parameters that would be determined from X-ray crystallography include:

The precise bond lengths of C-C, C-H, C-N, C-Cl, and C-F.

The bond angles within the benzene ring and the side chain.

The torsional angles describing the orientation of the aminomethyl group relative to the benzene ring.

The nature and geometry of intermolecular interactions, such as hydrogen bonding involving the amine group, which would play a significant role in the crystal packing.

The presence of both a hydrogen bond donor (-NH₂) and acceptor atoms (N, F, Cl) suggests that hydrogen bonding would be a prominent feature in the crystal lattice of this compound, influencing its physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies on 3 Chloro 4 Fluorobenzylamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. It is particularly effective for predicting the electronic structure and optimizing the molecular geometry of organic compounds like 3-chloro-4-fluorobenzylamine. By using functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable conformation of the molecule, known as the optimized geometry. nih.gov

These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The halogen substitutions on the benzene (B151609) ring significantly influence the molecule's electronic properties and its binding affinity in biological systems. nih.gov DFT studies on similar halogenated compounds have shown that these atoms play a vital role in stabilizing molecular orbitals. nih.gov

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Cl Bond Length | The distance between the carbon atom of the benzene ring and the chlorine atom. | ~1.74 Å |

| C-F Bond Length | The distance between the carbon atom of the benzene ring and the fluorine atom. | ~1.35 Å |

| C-C Bond Length (Aromatic) | The average distance between adjacent carbon atoms in the benzene ring. | ~1.39 Å |

| C-C-N Bond Angle | The angle formed by the benzyl (B1604629) carbon, the adjacent ring carbon, and the nitrogen atom. | ~112° |

| C-C-Cl Bond Angle | The angle within the benzene ring involving the chlorine substituent. | ~120° |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method used to approximate the ground-state wave function and energy of a quantum many-body system. While often considered less accurate than modern DFT for many applications due to its neglect of electron correlation, it provides a valuable starting point and is frequently used in comparative studies alongside DFT. nih.gov HF calculations yield fundamental properties such as the total energy, orbital energies, and an initial description of the electronic distribution within the molecule. For substituted benzylamines, HF calculations can help in understanding the fundamental electronic effects of the chloro and fluoro substituents on the aromatic ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. elsevierpure.com For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or the active site of a biological target like an enzyme or receptor. nih.govnih.gov

By simulating the trajectory of the molecule, researchers can explore its conformational landscape, identifying low-energy conformers and the barriers between them. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds between the amine group and a protein residue, or halogen bonds involving the chlorine atom. These simulations are essential for understanding the stability and binding affinity of the molecule in a biological context, which is key for drug design. nih.govrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. nih.gov Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT or HF, can compute the magnetic shielding tensors for each nucleus. liverpool.ac.uk The predicted shifts are then compared to experimental spectra for structure verification. youtube.com Software can be used to predict chemical shifts in various solvents, which is crucial for matching experimental conditions. youtube.com

Table 2: Representative Calculated vs. Experimental NMR Chemical Shifts (Illustrative)

| Nucleus | Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|

| ¹³C | C-Cl | ~122 | ~120 |

| ¹³C | C-F | ~158 (d, JCF ≈ 245 Hz) | ~157 (d, JCF ≈ 243 Hz) |

| ¹³C | CH₂ | ~45 | ~46 |

| ¹H | CH₂ | ~3.8 | ~3.9 |

| ¹H | Aromatic | ~7.0-7.4 | ~7.1-7.5 |

d = doublet, J = coupling constant

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. karazin.uaresearchgate.net By performing a frequency calculation on the optimized geometry of this compound, a set of normal modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values, correcting for anharmonicity and other method limitations. This analysis allows for the assignment of specific spectral bands to the stretching and bending vibrations of functional groups, such as N-H, C-H, C-F, and C-Cl bonds. karazin.ua

Computational Analysis of Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of a molecule and exploring potential reaction mechanisms. nih.gov For this compound, this involves analyzing its electronic structure to identify reactive sites.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atom's lone pair would create a region of high negative potential, while the amine hydrogens would be positive.

Atomic Charges: Calculating the partial charges on each atom helps quantify the charge distribution and identify polar bonds, further clarifying potential sites for reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactive Derivatives (Relevant to drug discovery applications)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com Given that derivatives of this compound are explored for pharmacological activities, QSAR is a highly relevant tool for drug discovery. ontosight.ai

The process involves several steps: youtube.com

Data Set Generation: A series of derivatives of this compound is synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial potency) is measured experimentally.

Descriptor Calculation: For each molecule in the series, a set of numerical values, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP for lipophilicity, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), and steric descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the observed biological activity. unair.ac.idnih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external set of compounds not used in the model's creation. jocpr.com

A validated QSAR model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, allowing chemists to prioritize the synthesis of the most promising candidates and accelerate the drug discovery process. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for 3 Chloro 4 Fluorobenzylamine

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of 3-chloro-4-fluorobenzylamine often involves the reduction of the corresponding nitro compound, 3-chloro-4-fluoro-2-nitrotoluene, after a nitration step. However, research has focused on developing greener alternatives to these classical methods. Alternative starting materials include 3-chloro-4-fluorobenzonitrile (B37791) or 3-chloro-4-fluorobenzaldehyde (B1582058). ontosight.ai

Recent advancements have explored novel synthetic strategies that offer higher efficiency and reduced environmental impact. These include microwave-assisted synthesis and Brønsted acid-promoted metal-free reactions. For instance, a one-pot Brønsted acid-promoted synthesis has been developed for creating bis-substituted thiazoles from benzylamines, including this compound, acetophenones, and sulfur powder. nih.govrsc.org This method avoids the use of metal catalysts and proceeds with high efficiency. nih.govrsc.org

Microwave-assisted organic synthesis represents another significant step towards greener processes. A silver-catalyzed three-component reaction under microwave irradiation has been used to synthesize (2-imidazolin-4-yl) phosphonates using this compound as a starting material, showcasing a method that maximizes synthetic efficiency. ub.edu

| Synthetic Method | Key Features | Reported Yield | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction of this compound and diethyl isocyanomethylphosphonate at 60 °C for 20 min. | 51% | ub.edu |

| Solvent-Free Mechanochemical Synthesis | Ball milling for 30 minutes. | 68–72% | |

| Brønsted Acid-Promoted Synthesis | Metal-free, one-pot reaction to form thiazoles. | 51% for the desired thiazole (B1198619) product. | nih.govrsc.org |

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. In the synthesis of this compound and its precursors, progress has been made in adopting greener solvent systems. For example, in the reduction of the nitro group, mixtures of ethanol (B145695) and water are being used as a more sustainable alternative to methanol.

Furthermore, solvent-free reaction conditions are being explored. A patent for the preparation of 3-chloro-4-fluoroaniline (B193440), a related compound, describes a method that uses no organic solvent, relying on a hydrogenation reaction catalyzed by Pt/C. google.com This approach simplifies the process and is suitable for large-scale production with high purity and yield. google.com Mechanochemical synthesis, using techniques like ball milling, also offers a solvent-free alternative with reduced reaction times. Microwave-assisted synthesis can often be performed with minimal or no solvent, further contributing to the green credentials of the process. ub.edu

Catalysts are fundamental to many chemical transformations, and their reuse is a cornerstone of sustainable synthesis. In the production of this compound, catalytic reduction is a common step. The use of heterogeneous catalysts like palladium-on-carbon (Pd/C) is advantageous as they can be easily recovered by filtration and potentially reused. Similarly, rhodium-based catalysts used in related syntheses can also be recuperated via filtration.

Patented methods highlight the use of specific catalysts for improved efficiency and sustainability. One such method for preparing 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene (B104753) employs a 1% Platinum on Carbon (Pt/C) catalyst, which demonstrates high conversion rates and selectivity. google.com Another innovation involves the use of a nano nickel catalyst as a substitute for Raney's nickel in the preparation of p-fluorobenzylamine, a structurally similar compound. google.com This nano-catalyst shows significantly higher yields (over 95% compared to 75-79%) and operates under milder conditions, reducing energy consumption and costs. google.com The ability to recover and reuse these advanced catalysts is crucial for their economic and environmental viability.

| Catalyst | Application | Advantages | Recovery Method | Reference |

|---|---|---|---|---|

| Palladium-on-carbon (Pd/C) | Reduction of nitro groups | Efficient reduction | Filtration | |

| Rhodium-based catalysts | Aldehyde synthesis | - | Filtration | |

| 1% Platinum on Carbon (Pt/C) | Hydrogenation of 3-chloro-4-fluoronitrobenzene | High conversion, yield, and selectivity; no organic solvent | Filtration | google.com |

| Nano nickel catalyst | Hydrogenation of p-Fluorobenzenecarboxaldehyde | Higher yield and purity than Raney's nickel; milder conditions | Not specified | google.com |

Waste Minimization and Atom Economy Considerations in Production

The principles of waste minimization and high atom economy are central to green chemistry. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

In the context of this compound synthesis, catalytic hydrogenation reactions are inherently more atom-economical than reductions using stoichiometric metal hydrides or dissolving metal reductions, which generate large amounts of inorganic waste. The catalytic reduction of 3-chloro-4-fluorobenzonitrile or the reductive amination of 3-chloro-4-fluorobenzaldehyde are examples of atom-economical routes, as the primary byproduct is water. ontosight.ai

Life Cycle Assessment (LCA) Methodologies for Environmental Impact Evaluation (Inferred)

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, and disposal or recycling. While specific LCA studies for this compound are not publicly available, a general framework can be inferred for its production.

An LCA for this compound would involve:

Goal and Scope Definition: Defining the system boundaries (e.g., cradle-to-gate, focusing on production up to the factory gate), the functional unit (e.g., 1 kg of this compound), and the impact categories to be assessed (e.g., global warming potential, water use, ecotoxicity).

Life Cycle Inventory (LCI): Quantifying all inputs (raw materials, energy, water) and outputs (products, co-products, waste, emissions to air, water, and soil) for each step in the chosen synthetic route. This would include the synthesis of precursors like 3-chloro-4-fluorotoluene (B74489) or 3-chloro-4-fluorobenzonitrile.

Interpretation: Analyzing the results to identify the main drivers of environmental impact in the production chain. This could highlight, for example, that the synthesis of a particular starting material or the energy consumption during a specific reaction step is the most significant contributor. This analysis allows for targeted improvements, such as optimizing catalyst recovery and reuse to reduce the impact associated with catalyst production.

By applying LCA, manufacturers can quantitatively compare different synthetic routes and make informed decisions to select the most environmentally sustainable option for producing this compound.

Research in Bioactive Molecule Development and Pharmacological Relevance

Design and Synthesis of Compounds Targeting Neurological Disorders

The 3-chloro-4-fluorobenzyl moiety has been integral to the development of novel agents with potential applications in treating neurological disorders such as epilepsy. Researchers have synthesized and identified compounds derived from this scaffold that exhibit significant anti-epileptic activity.

One notable example is the compound GM-90432 , chemically known as 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one. This molecule was identified as a novel anti-epileptic agent in both chemically- and genetically-induced epilepsy models in zebrafish and mice. Studies investigating its mechanism of action revealed that GM-90432 exerts its effects through neurochemical modulation. It was found to improve epileptic behaviors by upregulating the levels of neurochemicals such as 5-hydroxytryptamine and various neurosteroids (e.g., allopregnanolone), while downregulating substances like gamma-aminobutyric acid (GABA) and cortisol in brain tissue. This suggests that the derivative's efficacy is linked to its ability to restore neurochemical balance and provide neuroprotection.

Investigations into HIV-1 Integrase Inhibitor Research Utilizing 3-Chloro-4-fluorobenzylamine Derivatives

A significant area of research involving this compound is the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication. The absence of a human homologue makes integrase an attractive target for antiretroviral therapy. The 3-chloro-4-fluorobenzyl group has been identified as a key substituent for enhancing the potency of these inhibitors.